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C21H28N2O6S

Cat. No.: B14938413
M. Wt: 436.5 g/mol
InChI Key: YEWPKAFVJPWDOO-UHFFFAOYSA-N
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Description

Significance of Sulfur and Nitrogen Heterocycles in Contemporary Chemical and Biological Research

Heterocyclic compounds, which feature rings containing atoms of at least two different elements, are fundamental to medicinal chemistry. nih.gov Specifically, those incorporating both sulfur and nitrogen atoms are of immense interest due to their wide-ranging biological activities. openmedicinalchemistryjournal.comresearchgate.net These structural motifs are considered "privileged scaffolds" because they are frequently found in approved drugs and can interact with a variety of biological targets. rsc.org

The inclusion of sulfur and nitrogen in a heterocyclic ring system significantly alters the molecule's electronic distribution, stereochemistry, and potential for hydrogen bonding. nih.gov These changes can enhance a compound's pharmacological activity and improve its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). nih.govrsc.org As a result, nitrogen-sulfur (N-S) heterocycles are integral to the development of new therapeutic agents across numerous disease areas. openmedicinalchemistryjournal.comresearchgate.net Research has shown that these compounds can exhibit antimicrobial, anticonvulsant, anti-inflammatory, antitumor, and antipsychotic properties. openmedicinalchemistryjournal.comrsc.org The versatility of N-S heterocycles ensures their continued importance as a core focus in modern drug discovery and materials science. nih.govnih.gov

Table 1: Examples of Medicinally Important N-S Heterocyclic Cores

Heterocycle Class Core Structure Example Associated Biological Activities
Thiazoles 2-Aminothiazole Antifungal, Anti-inflammatory, Antitumor rsc.org
Benzothiazines 1,4-Benzothiazine Antihypertensive, Antipsychotic, Anti-inflammatory openmedicinalchemistryjournal.com
Phenothiazines Phenothiazine Antipsychotic, Antihistaminic, Antiemetic rsc.org
Thiadiazoles 1,3,4-Thiadiazole Antimicrobial, Antitumor, Anticonvulsant
Penams Penam (Penicillin core) Antibacterial

| Cephems | Cephem (Cephalosporin core) | Antibacterial |

Overview of Structural Classes Encompassing C21H28N2O6S Isomers

The molecular formula this compound suggests a high degree of unsaturation (calculated as 9), indicating the presence of multiple rings and/or double bonds. This complexity allows for a wide variety of structural isomers. Based on the constituent atoms, isomers of this compound could belong to several major structural classes.

The presence of sulfur and nitrogen opens the possibility of numerous functional groups and heterocyclic systems. A key structural class would be sulfonamides , which contain the SO2NR2 functional group. This moiety is a cornerstone of "sulfa drugs," the first class of synthetic antibacterial agents.

Furthermore, the formula is consistent with complex, multi-ring heterocyclic systems. These could be derivatives of well-known bioactive scaffolds such as those containing thiazole , benzothiazine , or phenothiazine rings. openmedicinalchemistryjournal.comrsc.org Given the elemental composition, structures analogous to beta-lactam antibiotics like penicillins or cephalosporins, which feature a sulfur-containing ring fused to a nitrogen-containing beta-lactam ring, are also conceivable, albeit with more extensive substitution than the simplest members of those families.

The six oxygen atoms suggest the presence of various oxygen-containing functional groups. These could include carboxylates (-COOH), esters (-COOR), ethers (-O-), ketones (C=O), or hydroxyl (-OH) groups, which would significantly influence the molecule's polarity, solubility, and biological interactions. The two nitrogen atoms could exist as part of amide linkages (-CONH-), which are fundamental to peptide structures, or as primary, secondary, or tertiary amines. wou.edu

Table 2: Potential Functional Groups and Structural Motifs for this compound

Functional Group/Motif Chemical Representation
Sulfonamide R-SO₂-NR'R''
Thioether R-S-R'
Thiol / Mercaptan R-SH
Amide R-CO-NR'R''
Amine R-NR'R''
Carboxylic Acid R-COOH
Ester R-COO-R'
Ether R-O-R'
Ketone R-CO-R'
Alcohol / Hydroxyl R-OH

Historical Context and Evolution of Research Perspectives on Complex Organic Scaffolds

The scientific exploration of complex organic scaffolds, particularly those containing heteroatoms, has been a central theme in chemistry and medicine for over a century. nih.gov The journey began in the late 19th century with compounds derived from the synthetic dye industry, such as phenothiazine, which was later found to have antiseptic and anthelmintic properties. rsc.org This marked an early instance of a synthetic scaffold being repurposed for medicinal use.

The mid-20th century heralded the "golden age" of antibiotics, with the discovery and structural elucidation of natural products like penicillin and cephalosporins. These molecules, with their intricate sulfur-and-nitrogen-containing bicyclic scaffolds, demonstrated the power of complex, stereochemically rich structures to exert potent and selective biological effects. This era solidified the importance of natural products as a primary source of inspiration for new drugs and complex molecular targets for total synthesis. rsc.org

Over time, the perspective on scaffolds has evolved significantly. Initially, research focused on discovering and mimicking naturally occurring structures. However, with advancements in synthetic organic chemistry, researchers gained the ability to create vast libraries of novel compounds. nih.gov This led to the concept of "rational drug design," where scaffolds are systematically modified to optimize their interaction with a specific biological target. More recently, the field has embraced the idea of "pseudo-natural products," which involves combining fragments from different natural products to create entirely new scaffolds that explore novel regions of chemical space. nih.govresearchgate.netacs.org This approach represents a human-driven evolution of natural product structures, aiming to retain the biological relevance of natural scaffolds while creating new chemotypes with potentially unprecedented activities. nih.govacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H28N2O6S B14938413 C21H28N2O6S

Properties

Molecular Formula

C21H28N2O6S

Molecular Weight

436.5 g/mol

IUPAC Name

7-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethoxy]spiro[3H-chromene-2,1'-cyclohexane]-4-one

InChI

InChI=1S/C21H28N2O6S/c1-30(26,27)23-11-9-22(10-12-23)20(25)15-28-16-5-6-17-18(24)14-21(29-19(17)13-16)7-3-2-4-8-21/h5-6,13H,2-4,7-12,14-15H2,1H3

InChI Key

YEWPKAFVJPWDOO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)COC2=CC3=C(C=C2)C(=O)CC4(O3)CCCCC4

Origin of Product

United States

Theoretical and Computational Investigations of C21h28n2o6s Isomers

Quantum Chemical Studies on Molecular Geometry and Electronic Structure

Quantum chemical studies, such as those employing Density Functional Theory (DFT), are fundamental in determining the molecular geometry and electronic structure of molecules. nih.govresearchgate.net These computational methods solve approximations of the Schrödinger equation to find the lowest energy conformation of a molecule, providing precise information about bond lengths, bond angles, and dihedral angles. youtube.comyoutube.comyoutube.com For a molecule like Articaine, which contains a thiophene (B33073) ring, an amide group, and an ester group, quantum chemical calculations can elucidate the preferred three-dimensional arrangement of these functional groups. wikipedia.org

The electronic structure, including the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO), can also be determined. researchgate.net This information is crucial for understanding the molecule's reactivity, stability, and intermolecular interactions. For instance, the electrostatic potential map can highlight electron-rich and electron-poor regions, predicting how the molecule will interact with biological targets like ion channels. nih.gov

Table 1: Representative Quantum Chemical Calculation Parameters

Parameter Description Typical Values/Methods for a Molecule like Articaine
Method The theoretical model used for calculation. Density Functional Theory (DFT) with functionals like B3LYP.
Basis Set The set of mathematical functions used to represent the electronic wave function. 6-31G(d,p) or larger for better accuracy.
Solvent Model A model to simulate the effects of a solvent on the molecule. Polarizable Continuum Model (PCM) to simulate aqueous environments.

Computational Prediction of Reaction Pathways and Transition States in C21H28N2O6S Synthesis

Computational chemistry plays a significant role in predicting the most likely pathways for a chemical synthesis and identifying the high-energy transition states that govern reaction rates. frontiersin.orgnih.gov For the synthesis of a complex molecule like Articaine, these methods can save considerable time and resources in the laboratory by screening potential synthetic routes in silico. nih.gov

By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for a proposed reaction can be constructed. nih.gov This allows chemists to identify the most energetically favorable pathway and to understand the mechanism of each step. researchgate.netescholarship.org Modern computational tools can even automate the search for reaction pathways, exploring a vast chemical reaction space to propose novel and efficient synthetic routes. nih.govnih.gov While specific computational studies on the synthesis of Articaine are not widely published, the general methodologies are well-established in organic chemistry. frontiersin.org

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules. nih.gov By simulating the motions of atoms and molecules over time, MD provides insights into the conformational flexibility and dynamic properties of a system. mdpi.comnih.gov

Several MD simulation studies have been performed on Articaine, often to understand its interaction with model cell membranes, such as a dimyristoylphosphatidylcholine (B1235183) (DMPC) lipid bilayer. nih.govdiva-portal.orgresearchgate.net These simulations have been carried out for both the neutral and charged (protonated) forms of Articaine, as its protonation state is crucial for its function. nih.govresearchgate.net

The simulations, often run for hundreds of nanoseconds, provide detailed information on various properties:

Membrane Properties: How the presence of Articaine affects the membrane's area per lipid, mass density, and electrostatic potential. nih.govdiva-portal.org

Articaine's Position and Orientation: Where the drug molecule prefers to locate within the lipid bilayer and how it orients itself.

Conformational Changes: The flexibility of the Articaine molecule and the different shapes it can adopt in the membrane environment. nih.govresearchgate.net

Diffusion: The rate at which Articaine moves within the membrane. nih.gov

These studies have shown that both charged and neutral forms of Articaine can alter the properties of the lipid bilayer, for example, by increasing the dipole electrostatic potential in the membrane's interior. nih.govdiva-portal.org

Table 2: Typical Parameters for a Molecular Dynamics Simulation of Articaine in a Lipid Bilayer

Parameter Description Example Value
System The components included in the simulation. One or more Articaine molecules, a DMPC lipid bilayer, and water molecules.
Force Field The set of equations and parameters used to describe the potential energy of the system. GROMOS, CHARMM, or AMBER.
Simulation Time The total time duration of the simulation. 200 ns or longer. nih.govdiva-portal.org
Temperature The temperature at which the simulation is run. 300-310 K (physiological temperature). mdpi.com

In Silico Screening and Ligand-Based Drug Design Approaches for this compound Derivatives

In silico screening and ligand-based drug design are computational techniques used to identify and optimize new drug candidates. nih.govmdpi.com These methods are particularly useful for creating derivatives of an existing drug, like Articaine, to improve its properties, such as efficacy, duration of action, or to reduce potential side effects. nih.gov

In ligand-based drug design, the known structure of an active molecule (the ligand, in this case, Articaine) is used as a template. researchgate.net Computational chemists can then create a virtual library of derivatives by making small chemical modifications to the parent structure. nih.gov These derivatives are then screened in silico for desired properties. researchgate.net

Pharmacophore modeling is a key technique in this process. A pharmacophore model identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) that are necessary for biological activity. researchgate.net This model can then be used to rapidly screen large databases of virtual compounds to find new molecules that fit the pharmacophore and are therefore likely to be active. nih.gov

Analysis of Ring Strain and Tautomerism within this compound Systems

Articaine's chemical structure includes a thiophene ring. wikipedia.org Ring strain arises when the bond angles in a cyclic molecule deviate from their ideal values, leading to increased potential energy and instability. youtube.com Thiophene is a five-membered aromatic heterocycle. Five-membered rings generally have less angle strain than three- or four-membered rings. youtube.com Computational methods can be used to quantify the degree of ring strain by comparing the energy of the cyclic molecule to an analogous open-chain, strain-free molecule. For thiophene, the aromaticity contributes significantly to its stability, which would be considered in any strain analysis.

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. In the Articaine molecule, several potential sites for tautomerism exist, primarily related to the amide and ester functional groups. For example, amide-imidic acid tautomerism could theoretically occur. Quantum chemical calculations can predict the relative energies of different tautomers, thereby determining which form is most stable and likely to predominate under physiological conditions. The stability of different tautomers can have significant implications for the molecule's chemical reactivity and how it binds to its biological target.

Table of Compound Names

Compound Name
Articaine
Articainic acid
Lidocaine
Prilocaine
Chloroprocaine
Mepivacaine
Bupivacaine
Ropivacaine
Etidocaine

Synthetic Methodologies and Strategies for C21h28n2o6s Scaffolds

Retrosynthetic Analysis of Key C21H28N2O6S Structural Motifs

Retrosynthetic analysis is a powerful tool for devising a synthetic plan for complex molecules like Penicillin V. The analysis begins by conceptually breaking down the target molecule into simpler, commercially available, or easily synthesizable precursors.

The key structural motifs in the Penicillin V scaffold are the β-lactam ring and the thiazolidine ring. A primary disconnection can be made at the amide bond of the β-lactam ring. This disconnection, however, is not typically the most practical forward synthetic step due to the high reactivity and instability of the resulting intermediates.

A more common retrosynthetic approach for penicillins involves disconnecting the thiazolidine ring first, followed by the β-lactam ring. For Penicillin V, the synthesis can be traced back to three main building blocks: D-penicillamine, t-butylphthalimidomalonaldehyde, and phenoxyacetyl chloride. slideshare.net

Key Disconnections in the Retrosynthesis of Penicillin V:

Disconnection BondResulting Synthons/PrecursorsCorresponding Forward Reaction
C2-N4 Amide BondIsopenicillin N and Phenoxyacetyl-CoAAcyltransferase-mediated acylation
C5-S1 BondA linear tripeptide precursorOxidative cyclization
N4-C7 BondD-Penicillamine and a malonaldehyde derivativeCondensation and cyclization

This analysis reveals that the core structure can be assembled from readily available amino acids and other simple organic molecules, highlighting a convergent synthetic strategy. slideshare.netyoutube.com

Stereoselective and Enantioselective Synthesis of this compound Compounds

The biological activity of penicillins is highly dependent on their stereochemistry. Therefore, controlling the stereocenters at C2, C5, and C6 is crucial during the synthesis.

Modern synthetic methods for constructing β-lactams often employ chiral auxiliaries or asymmetric catalysis to induce stereoselectivity. researchgate.net The Staudinger [2+2] cycloaddition of a ketene and an imine is a classic method for β-lactam synthesis. rsc.orgnih.gov To achieve enantioselectivity, a chiral auxiliary can be attached to either the ketene or the imine.

Another powerful approach is the use of metal-based or organocatalysts to facilitate enantioselective cycloadditions. For instance, chiral Lewis acid catalysts can coordinate to the imine, rendering one face more susceptible to nucleophilic attack by the ketene.

Examples of Stereoselective Reactions in β-Lactam Synthesis:

Reaction TypeCatalyst/AuxiliaryStereochemical Outcome
Staudinger CycloadditionChiral oxazolidinone auxiliary on the keteneHigh diastereoselectivity
Kinugasa ReactionCopper(I) catalyst with a chiral ligandHigh enantioselectivity
Catalytic Asymmetric SynthesisRhodium or iridium complexes with chiral ligandsHigh enantioselectivity

Nature's catalysts, enzymes, offer a highly efficient and stereoselective means of synthesizing penicillins. The biosynthesis of penicillin in fungi like Penicillium chrysogenum is a well-studied process. news-medical.netscispace.com

The key enzyme, isopenicillin N synthase (IPNS), catalyzes the oxidative cyclization of the linear tripeptide δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) to form the bicyclic core of isopenicillin N. This reaction proceeds with perfect stereocontrol. news-medical.net

Furthermore, enzymes like penicillin acylase are used industrially to cleave the side chain of natural penicillins to produce 6-aminopenicillanic acid (6-APA), a key intermediate for the synthesis of semi-synthetic penicillins. nih.govnih.gov Enzymatic synthesis can also be performed in vitro by reacting 6-APA with an activated acyl donor, catalyzed by penicillin acylase, to produce the desired penicillin derivative. nih.govnih.govgoogle.com

Key Enzymes in Penicillin Synthesis:

EnzymeSubstrate(s)Product
ACV SynthetaseL-α-aminoadipate, L-cysteine, L-valineACV tripeptide
Isopenicillin N SynthaseACV tripeptideIsopenicillin N
Penicillin AcylasePenicillin G or V6-APA and side chain
Acyl-CoA:6-APA Acyltransferase6-APA and Acyl-CoASemisynthetic Penicillin

Multi-Component Reactions and Combinatorial Synthesis for this compound Library Generation

Multi-component reactions (MCRs) are powerful tools for rapidly generating molecular diversity from simple starting materials in a single step. nih.govthieme-connect.com The Ugi four-component reaction, for example, can be adapted to synthesize β-lactam structures. thieme-connect.com

Combinatorial chemistry, often coupled with solid-phase synthesis, allows for the creation of large libraries of related compounds. nih.govconicet.gov.ar This is particularly useful for generating derivatives of the penicillin scaffold to explore structure-activity relationships and develop new antibiotics with improved properties. For instance, by starting with a resin-bound 6-APA, a diverse range of acylating agents can be used to create a library of penicillin analogs. nih.gov

Novel Heteroatom (Sulfur and Nitrogen) Introduction Strategies in this compound Formation

The introduction of sulfur and nitrogen atoms is fundamental to the synthesis of the penicillin core. In the total synthesis of Penicillin V, the sulfur atom is typically introduced through the use of D-penicillamine, which is derived from the amino acid valine. youtube.com The nitrogen atoms are incorporated from the amino acid precursors.

Recent advances in synthetic methodology have provided new ways to form sulfur-nitrogen bonds. Cross-dehydrogenative coupling reactions, for example, allow for the direct formation of S-N bonds by coupling thiols and N-H containing compounds, often under oxidative conditions. nih.gov While not yet widely applied in the total synthesis of penicillins, these methods offer potential for more efficient and atom-economical routes to related heterocyclic structures.

Oxidative Coupling Reactions in the Construction of this compound Macrocycles and Polycycles

Oxidative coupling reactions are chemical reactions in which two molecules are joined together with the loss of two hydrogen atoms, formally an oxidation. wikipedia.org In the context of penicillin synthesis, the key ring-forming step catalyzed by IPNS is an oxidative cyclization. news-medical.netrsc.org This enzymatic reaction involves the removal of four electrons and four protons from the ACV tripeptide to form the two rings of the penicillin core.

In synthetic chemistry, oxidative coupling can be used to form C-C, C-N, or C-S bonds. For example, the oxidation of penicillin G can lead to the formation of penicillin G sulfoxide, an important intermediate in the synthesis of cephalosporin antibiotics. researchgate.netgoogle.com This transformation involves the selective oxidation of the sulfur atom in the thiazolidine ring.

Solid-Phase Synthesis and Modular Assembly of this compound Analogs

Solid-phase synthesis (SPS) offers a powerful platform for the rapid generation of libraries of structurally related molecules, a crucial aspect of modern drug discovery. nih.gov This technique, originally developed for peptide synthesis, has been successfully adapted for the construction of various heterocyclic compounds. nih.govtaylorfrancis.com A modular assembly approach on a solid support would be highly advantageous for creating a diverse range of this compound analogs by systematically varying the building blocks.

A hypothetical solid-phase synthesis of a this compound analog, using a thiophene (B33073) core as a foundational element, could be envisioned as outlined below. The strategy would involve the immobilization of a key building block onto a solid support, followed by sequential reactions to build the target molecule, and finally, cleavage from the support to yield the purified product.

Key Stages of a Hypothetical Solid-Phase Synthesis:

Resin Functionalization: A suitable solid support, such as a Rink amide or Wang resin, would be functionalized with a linker to which the initial building block can be attached. nih.gov

Attachment of the First Building Block: A precursor to the thiophene ring or a pre-formed thiophene derivative with an appropriate functional group for attachment would be coupled to the resin.

Iterative Assembly: Subsequent building blocks would be added in a stepwise manner. This modular approach allows for the introduction of diversity at various points in the molecular scaffold. For a this compound structure, these modules could include amino acid derivatives, substituted carboxylic acids, and sulfur-containing moieties.

Cyclization (if applicable): If the target scaffold contains a cyclic component, an on-resin cyclization step can be performed.

Cleavage and Purification: The final compound is cleaved from the solid support, often with a reagent that also removes protecting groups. The solid support facilitates purification as excess reagents and by-products can be washed away at each step. nih.gov

The table below illustrates a potential modular assembly strategy for a library of this compound analogs on a solid support, highlighting the points of diversity.

Module Building Block Options Potential for Diversity
Thiophene Core Substituted 2-aminothiophene-3-carboxylatesIntroduction of various substituents on the thiophene ring.
Amide-linked Side Chain Diverse amino acids (natural and unnatural)Variation in the length, polarity, and stereochemistry of the side chain.
Ester-linked Group Alcohols of varying chain length and branchingModification of lipophilicity and metabolic stability.
Sulfonyl Moiety Substituted sulfonyl chloridesIntroduction of different aryl or alkyl sulfonyl groups.

This modular solid-phase approach would enable the efficient synthesis of a large number of this compound analogs for structure-activity relationship (SAR) studies.

Development of Sustainable and Atom-Economical Synthetic Procedures for this compound

In recent years, the principles of green chemistry have become increasingly important in pharmaceutical synthesis, emphasizing the need for sustainable and atom-economical processes. mdpi.com Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is a key metric in designing environmentally benign syntheses. organic-chemistry.org

The development of sustainable synthetic routes to this compound scaffolds would focus on several key areas:

Catalytic Methods: The use of catalysts, including metal-based and biocatalysts, can enable reactions to proceed under milder conditions, reduce the need for stoichiometric reagents, and improve selectivity, thereby minimizing waste. astrazeneca.com

One-Pot and Tandem Reactions: Designing synthetic sequences where multiple transformations occur in a single reaction vessel without the isolation of intermediates can significantly reduce solvent usage, energy consumption, and waste generation. nih.gov

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water, ionic liquids, or supercritical fluids, is a cornerstone of green chemistry. mdpi.com

Renewable Feedstocks: Whenever possible, utilizing starting materials derived from renewable resources can reduce the environmental impact of a synthetic process.

For the synthesis of the thiophene core of a this compound scaffold, several atom-economical methods have been reported. For instance, the metal-catalyzed heterocyclization of functionalized alkynes bearing a sulfur nucleophile is a powerful and atom-economical approach to substituted thiophenes. mdpi.com

The table below compares a traditional synthesis of a substituted thiophene with a more atom-economical, modern approach.

Parameter Traditional Method (e.g., Paal-Knorr Synthesis) Modern Atom-Economical Method (e.g., Catalytic Cycloisomerization)
Starting Materials 1,4-dicarbonyl compound, sulfurating agent (e.g., P4S10)Functionalized alkyne with a sulfur-containing group
Reagents Stoichiometric amounts of often hazardous reagentsCatalytic amount of a transition metal
By-products Significant amounts of inorganic wasteMinimal by-products
Atom Economy LowerHigher
Environmental Impact HigherLower

By incorporating these principles into the synthetic design, the production of this compound scaffolds can be made more efficient, cost-effective, and environmentally responsible. The pursuit of such sustainable methodologies is a critical goal in modern pharmaceutical chemistry. researchgate.net

Molecular Interactions and Recognition Mechanisms of C21h28n2o6s Compounds

Ligand-Target Binding Studies of Glibenclamide and Its Derivatives

The interaction of Glibenclamide with its molecular targets is a subject of extensive research, providing insights into its mechanism of action and the basis for the development of related therapeutic agents.

Enzyme Inhibition Kinetics and Mechanism

While Glibenclamide's primary target is the K-ATP channel, it has also been shown to inhibit other enzymes, such as carnitine palmitoyltransferase 1 (CPT-1). The inhibition of CPT-1 by Glibenclamide in pancreatic β-cells leads to a shift in fatty acid metabolism, promoting the synthesis of diacylglycerol (DAG), a signaling molecule that activates protein kinase C (PKC) and contributes to insulin exocytosis, independent of the K-ATP channel. nih.govresearchgate.net

Studies have demonstrated that Glibenclamide dose-dependently inhibits β-cell CPT-1 activity, thereby reducing fatty acid oxidation. nih.gov This action is similar to that of other known CPT-1 inhibitors like etomoxir. The kinetic parameters of this inhibition, however, are not as extensively characterized in the literature as its interaction with the K-ATP channel.

In the context of its metabolism, Glibenclamide is a substrate for various cytochrome P450 enzymes, with CYP3A4 being the major enzyme responsible for its biotransformation into active metabolites. clinpgx.org Understanding the kinetics of these enzymatic processes is crucial for predicting drug-drug interactions and patient-specific responses.

Receptor Binding Profiling

The principal pharmacological target of Glibenclamide is the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the K-ATP channel in pancreatic β-cells. elifesciences.orgnih.govdrugbank.com The K-ATP channel is a hetero-octameric complex composed of four SUR1 subunits and four pore-forming inwardly rectifying potassium channel (Kir6.2) subunits. elifesciences.orgresearchgate.net Glibenclamide binds with high affinity to the SUR1 subunit, inducing a conformational change that leads to the closure of the Kir6.2 pore. This inhibition of potassium efflux results in depolarization of the β-cell membrane, opening of voltage-gated calcium channels, and subsequent influx of calcium, which triggers the exocytosis of insulin-containing granules. drugbank.com

Recent cryo-electron microscopy (cryo-EM) studies have provided unprecedented detail of the Glibenclamide binding site on SUR1. elifesciences.orgnih.gov The drug is lodged within a transmembrane bundle of the SUR1-ABC core, near the inner leaflet of the plasma membrane. elifesciences.orgnih.gov The binding pocket is formed by residues from both the transmembrane domains and the nucleotide-binding domains of SUR1.

The binding of Glibenclamide to SUR1 is modulated by intracellular nucleotides, such as ATP and ADP. nih.govnih.gov ATP has been shown to have a modulatory effect on the inhibition of the K-ATP channel by Glibenclamide, with the drug's effect being stronger at higher ATP concentrations. nih.gov Conversely, MgADP can relieve the Glibenclamide-induced channel inhibition. nih.gov These interactions highlight the complex interplay between cellular metabolism and the pharmacological action of sulfonylureas.

The affinity of Glibenclamide for its receptor can be quantified through radioligand binding assays. Non-specific binding in these assays is typically determined in the presence of a high concentration of unlabeled Glibenclamide or other high-affinity ligands. nih.gov

ParameterValueTarget/SystemReference
Binding Affinity (Kd) ~nM rangeSUR1 subunit of K-ATP channel elifesciences.org
IC50 (K-ATP channel inhibition) 0.6 nMRINm5F clonal insulinoma cells nih.gov
Half-maximal inhibitory concentration (internal) 6 µMRat ventricular myocytes nih.gov

Biophysical Characterization of Glibenclamide-Macromolecule Complexes

A variety of biophysical techniques have been employed to characterize the interaction between Glibenclamide and its target proteins at a molecular level, providing insights into the structural and energetic basis of its pharmacological activity.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy has been utilized to study the conformation of Glibenclamide and its metal complexes. researchgate.net Proton NMR can provide information about the chemical environment of the different protons within the Glibenclamide molecule and how these are affected upon complexation with metal ions. While detailed NMR studies of the Glibenclamide-K-ATP channel complex are challenging due to the large size and membrane-bound nature of the receptor, NMR can be a powerful tool for studying interactions with smaller, soluble protein domains or for characterizing the structure of the ligand itself. researchgate.net

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a valuable technique for assessing changes in the secondary structure of proteins upon ligand binding. Studies on the interaction of the related sulfonylurea, glipizide, with human serum albumin (HSA) have shown that ligand binding can induce a loss of α-helical content in the protein. tandfonline.comnih.gov Similar studies with Glibenclamide and its target receptor or transport proteins can provide insights into the conformational changes that accompany the binding event.

Fluorescence Spectroscopy: Fluorescence-based techniques have been instrumental in studying the binding of Glibenclamide to its receptor. A green-fluorescent derivative of Glibenclamide, Bodipy-glibenclamide, has been synthesized and used to visualize the location of SUR1 in intact pancreatic β-cells using laser-scanning confocal microscopy. nih.gov These studies have revealed that a significant portion of Glibenclamide binding sites are localized to intracellular structures, including the nuclear envelope, endoplasmic reticulum, and insulin secretory granules, in addition to the plasma membrane. nih.gov

Fluorescence correlation spectroscopy has also been employed to study the binding of fluorescently labeled Glibenclamide, demonstrating its high-affinity interaction with the K-ATP channel. nih.gov Furthermore, the interaction of fluorescein derivatives with Glibenclamide binding sites has been investigated, suggesting an allosteric interaction between the nucleotide- and sulfonylurea-binding sites on the SUR1 receptor. nih.gov

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring the thermodynamic parameters of binding interactions, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free technique used to study the kinetics of molecular interactions in real-time. It measures the association rate constant (kon) and the dissociation rate constant (koff) of a ligand binding to a target immobilized on a sensor surface. The equilibrium dissociation constant (Kd) can then be calculated from the ratio of these rate constants (koff/kon).

Similar to ITC, specific SPR data for the Glibenclamide-K-ATP channel interaction is not widely published. However, SPR would be a highly valuable tool for dissecting the kinetics of this interaction. In a typical SPR experiment, the SUR1 subunit or the K-ATP channel complex would be immobilized on the sensor chip, and solutions of Glibenclamide at various concentrations would be flowed over the surface. The resulting sensorgrams would provide detailed information about how quickly Glibenclamide binds to its receptor and how long it remains bound. Such data would be invaluable for structure-activity relationship studies and for the design of new drugs with optimized binding kinetics.

Structure-Activity Relationship (SAR) Studies for C21H28N2O6S Analogs

The structure-activity relationship (SAR) of local anesthetics, including the compound articaine, which is closely related to the provided formula, is well-established, focusing on how molecular modifications affect potency, duration of action, and metabolism. brainkart.com Local anesthetics typically consist of three main components: a lipophilic group, an intermediate chain with an ester or amide linkage, and a hydrophilic group. brainkart.com Articaine is unique among amide local anesthetics as it contains a thiophene (B33073) ring instead of a benzene ring and also possesses an additional ester group. wikipedia.orgnih.gov

The lipophilic portion, which in articaine is the thiophene ring, is crucial for the molecule's ability to penetrate the lipid-rich nerve membrane. nih.govpatsnap.com The thiophene ring enhances lipid solubility, which facilitates this diffusion. nih.govnih.gov The potency of local anesthetics generally correlates with their lipid solubility; modifications that increase lipophilicity, such as the addition of larger alkyl groups, tend to increase potency. brainkart.com

The intermediate chain in articaine contains an amide linkage, classifying it as an amide-type local anesthetic. wikipedia.org This linkage is generally more stable than an ester linkage, leading to a longer duration of action. However, articaine is distinct because it also contains an ester group, which is susceptible to rapid hydrolysis by plasma esterases. wikipedia.orgnih.gov This feature results in a faster metabolism and a shorter half-life compared to other amide anesthetics, which may reduce the risk of systemic toxicity. wikipedia.orgteachertinardh.com

The hydrophilic part of the molecule is typically a tertiary amine, which is a weak base. brainkart.com At physiological pH, this amine group can exist in both an ionized (cationic) and a non-ionized (uncharged) form. The uncharged form is more lipid-soluble and can readily cross the nerve membrane. brainkart.com Once inside the neuron, the molecule re-equilibrates, and the cationic form is responsible for binding to the voltage-gated sodium channels from the cytoplasmic side, leading to the blockade of nerve impulses. brainkart.comnih.gov The pKa of the anesthetic, the pH at which the ionized and non-ionized forms are in equal proportion, influences the onset of action. brainkart.com

Molecular ComponentFeature in ArticaineInfluence on Activity
Lipophilic Group Thiophene RingEnhances lipid solubility, facilitating diffusion across nerve membranes and contributing to potency. nih.govnih.gov
Intermediate Chain Amide LinkageProvides stability typical of amide anesthetics. wikipedia.org
Additional Group Ester LinkageAllows for rapid hydrolysis in the blood, leading to a faster metabolism and shorter half-life, potentially reducing systemic toxicity. wikipedia.orgnih.gov
Hydrophilic Group Tertiary AmineActs as a weak base, existing in charged and uncharged forms. The uncharged form crosses the nerve membrane, while the charged form blocks the sodium channel. brainkart.compatsnap.com

Investigations of Supramolecular Assembly and Self-Organization Involving this compound (e.g., organogelation, hydrogen bonding, π-π stacking)

The supramolecular behavior of articaine, particularly its ability to form non-covalent interactions, plays a significant role in its biological activity and transport properties. Key among these are hydrogen bonding and potentially π-π stacking interactions.

Hydrogen Bonding: Articaine has the unique capability of forming an intramolecular hydrogen bond. nih.govresearchgate.net This bond can form between the secondary amine and the ester carbonyl oxygen. researchgate.net This intramolecular interaction acts as a "lipophilicity switch" that is dependent on the solvent environment. nih.govresearchgate.net The formation of this hydrogen bond can modulate the molecule's lipophilicity, which may enhance its ability to diffuse through biological membranes and connective tissues. nih.govresearchgate.net This property is thought to contribute to its effectiveness in penetrating bone tissue. nih.govresearchgate.net In addition to intramolecular hydrogen bonding, articaine can also form intermolecular hydrogen bonds with components of cell membranes, such as the carbonyl and phosphate oxygens of phospholipids. researchgate.net The molecule contains three hydrogen bond donors and five hydrogen bond acceptors. guidechem.comnih.gov

π-π Stacking: The thiophene ring in articaine, being an aromatic system, has the potential to engage in π-π stacking interactions. nih.gov These are non-covalent interactions that can occur between aromatic rings. researchgate.net In the context of biological systems, π-π stacking can be important for the binding of a drug molecule to its target receptor, such as an aromatic amino acid residue within the binding pocket of a protein. nih.govnih.gov While specific studies on the π-π stacking of articaine are not extensively detailed in the provided search results, the presence of the aromatic thiophene ring suggests that such interactions could play a role in its binding to sodium channels or other biological macromolecules. nih.gov

While there is no specific mention of organogelation or extensive self-assembly in the provided search results for articaine, the fundamental intermolecular forces it can participate in are the basis for such supramolecular phenomena.

Interaction TypeDescriptionSignificance for this compound Analogs (Articaine)
Intramolecular Hydrogen Bonding A hydrogen bond formed between the secondary amine and the ester carbonyl oxygen within the same articaine molecule. researchgate.netActs as a solvent-dependent "lipophilicity switch," potentially enhancing diffusion through membranes and connective tissue. nih.govresearchgate.net
Intermolecular Hydrogen Bonding Hydrogen bonds formed between articaine and surrounding molecules, such as phospholipids in a cell membrane. researchgate.netFacilitates interaction with biological membranes.
π-π Stacking Non-covalent interaction between the aromatic thiophene rings of articaine molecules or between the thiophene ring and aromatic residues in a receptor.Potentially contributes to the binding affinity and specificity of articaine to its target protein channels. nih.gov

The provided chemical formula, this compound, does not correspond to a widely recognized or readily identifiable chemical compound in initial database and literature searches. As a result, constructing a detailed scientific article focusing solely on the biological activity and mechanistic research of this specific molecular formula is not feasible at this time.

Scientific literature and chemical databases are indexed by common names, systematic names (such as IUPAC), and other identifiers like CAS numbers, in addition to molecular formulas. A search for the formula this compound did not yield a specific, named compound upon which to base the requested article. It is possible that the formula is novel, not yet widely researched, or that there may be a typographical error in the provided information.

Without the identification of the specific compound and its isomers, it is impossible to retrieve the necessary data to fulfill the detailed outline provided in the user's request, which includes:

Identification and Validation of Molecular Targets

Cellular Pathway Modulation

Research on Potential Therapeutic Applications in Pre-clinical Models

Metabolomic and Proteomic Profiling

Therefore, no article can be generated that adheres to the strict requirements of the prompt. Further clarification on the compound's name or other identifiers would be necessary to proceed.

Advanced Analytical Methodologies in C21h28n2o6s Research

High-Resolution Mass Spectrometry for Structural Elucidation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a cornerstone in the analysis of Darunavir, providing precise mass measurements that are critical for confirming its elemental composition and for identifying unknown impurities and degradation products. nih.govnih.govresearchgate.netnih.gov Techniques such as electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers allow for the determination of molecular formulas with high accuracy.

In forced degradation studies, where Darunavir is subjected to stress conditions like acid and base hydrolysis, HRMS is instrumental in characterizing the resulting products. nih.govnih.govnih.gov For instance, under acidic conditions, a degradation product (DP-1) was identified with a protonated molecule [M+H]⁺ at an m/z of 433.2249, corresponding to the molecular formula C22H32O3N4S. nih.gov This level of mass accuracy (1.21 ppm error) is crucial for proposing and confirming the structures of these novel compounds. nih.gov Tandem mass spectrometry (LC-MS/MS) further aids in structural elucidation by providing detailed fragmentation patterns of the parent drug and its impurities, which helps in piecing together their chemical structures. nih.govnih.gov

Table 1: HRMS Data for Darunavir and a Key Degradation Product

Compound Molecular Formula Calculated m/z [M+H]⁺ Measured m/z [M+H]⁺
Darunavir C27H37N3O7S 548.2428 548.24

This table is based on data presented in a study on Darunavir's degradation products. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of Darunavir and its related substances. nih.govresearchgate.netresearchgate.net One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide detailed information about the chemical environment of each proton and carbon atom in the molecule. nih.govnih.gov Two-dimensional (2D) NMR experiments, including COSY, HSQC, and HMBC, are employed to establish connectivity between atoms, which is vital for the complete structural assignment of the complex Darunavir molecule and its degradation products. nih.govnih.gov

NMR data is not only used for initial structural verification but also plays a critical role in confirming the structures of isolated impurities. nih.govresearchgate.net For example, the full structural characterization of degradation products formed under stress conditions relies heavily on a combination of HRMS and comprehensive 1D and 2D NMR data. nih.govnih.gov Furthermore, NMR studies have been used to investigate the conformational dynamics of Darunavir, particularly how it adapts its shape upon binding to its biological target, HIV-1 protease. frontiersin.org These studies reveal that the molecule can exist in different conformations in equilibrium, which is a key aspect of its biological activity. frontiersin.org

Chromatographic Techniques for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC-UV) and Liquid Chromatography–Mass Spectrometry (LC-MS) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) with UV detection is the most widely used technique for the quantitative analysis and purity assessment of Darunavir in bulk drug substance and pharmaceutical formulations. nih.govnih.govresearchgate.netbiomedres.usresearchgate.net A variety of reversed-phase HPLC (RP-HPLC) methods have been developed and validated, typically employing C8 or C18 columns. nih.govresearchgate.netbiomedres.us

These methods are optimized for parameters such as mobile phase composition, flow rate, and detection wavelength to ensure specificity, linearity, accuracy, and precision. For instance, a common method might use a C18 column with a mobile phase of methanol and acetonitrile at a flow rate of 0.7 mL/min, with UV detection at 264 nm. researchgate.net Such methods demonstrate linearity over a concentration range suitable for quality control, for example, 3-27 µg/mL. researchgate.net

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry, making it a powerful tool for both qualitative and quantitative analysis. nih.govnih.govnih.govscilit.com It is particularly valuable for identifying and characterizing impurities and degradation products, even at trace levels. nih.govnih.gov LC-MS/MS methods have been developed for the simultaneous determination of Darunavir and other antiretroviral drugs in biological matrices like human plasma, which is essential for clinical studies. nih.gov

Table 2: Exemplary HPLC-UV Method Parameters for Darunavir Analysis

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5µm)
Mobile Phase Methanol:Acetonitrile (95:5 v/v)
Flow Rate 0.7 mL/min
Detection UV at 264 nm

This table synthesizes typical parameters from various published HPLC methods. nih.govresearchgate.net

Chiral Chromatography for Enantiomeric Purity Determination

Darunavir possesses multiple chiral centers, making the control of its stereoisomeric purity a critical aspect of its quality control. Chiral chromatography is the definitive method for separating and quantifying the enantiomers of Darunavir. nih.govoup.comresearchgate.net Studies have focused on the liquid chromatographic separation of Darunavir's enantiomers using various chiral stationary phases (CSPs), particularly those based on polysaccharides like amylose and cellulose derivatives. nih.govoup.comnih.gov

For example, amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dichlorophenylcarbamate) have been used as chiral selectors. nih.govoup.com The separations are typically performed under normal-phase conditions, using mobile phases consisting of hexane and an organic modifier like 2-propanol or ethanol. nih.govoup.comresearchgate.net The choice of the chiral stationary phase, the organic modifier, and the column temperature are all critical parameters that are optimized to achieve sufficient resolution between the enantiomers. nih.govoup.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in its solid state. For Darunavir, this technique has been crucial in understanding its precise molecular geometry and its interaction with its target, HIV-1 protease. An ultra-high resolution (0.84 Å) crystal structure of a mutant HIV-1 protease in complex with Darunavir has been reported. nih.gov

This level of detail allows for the precise measurement of bond lengths, bond angles, and torsion angles, confirming the absolute configuration of the chiral centers. The crystallographic data also reveals the intricate network of hydrogen bonds and other non-covalent interactions between Darunavir and the amino acid residues in the active site of the protease. nih.govnih.gov This information is invaluable for understanding its mechanism of action and for the rational design of new, more potent inhibitors. nih.govyoutube.com The crystal structure shows Darunavir binding in the active site cavity and also reveals a second binding site on the surface of the enzyme's flexible flaps. nih.gov

Mass Spectrometry Imaging (MSI) for Spatiotemporal Distribution Studies

Mass Spectrometry Imaging (MSI) is an advanced analytical technique used to visualize the spatial distribution of drugs, metabolites, and other biomolecules within tissue sections without the need for labels. acs.orgnih.govcolumbia.edu While specific MSI studies focusing solely on Darunavir are not widely published, the application of this technology to other antiretroviral drugs demonstrates its potential for Darunavir research. acs.org

Techniques like matrix-assisted laser desorption/ionization (MALDI)-MSI can map the localization of a drug in different regions of an organ, such as the brain. acs.org For antiretroviral drugs, understanding their penetration and distribution across the blood-brain barrier is critical, as the central nervous system can act as a viral reservoir. acs.org MSI provides invaluable spatial information that cannot be obtained from traditional methods like tissue homogenization followed by LC-MS analysis. nih.gov This approach could be applied to Darunavir to study its distribution in various tissues and HIV reservoir sites, providing insights into its pharmacokinetic and pharmacodynamic properties at a regional level. nih.gov

Table of Compound Names

Chemical FormulaCommon Name
C21H28N2O6SDarunavir
C22H32N4O3SDP-1 (Degradation Product)
C27H37N3O7SDarunavir (as per some sources, likely referring to a salt or solvate form)

Future Directions and Emerging Research Avenues

Development of Next-Generation C21H28N2O6S Analogs with Tuned Biological Properties

The quest for enhanced therapeutic profiles has spurred the development of new analogs based on the Articaine scaffold. A primary goal is to create molecules with improved potency, duration of action, and novel biological activities, such as anti-inflammatory properties.

Recent research has led to the creation of novel Articaine analogs with significantly improved anesthetic and anti-inflammatory characteristics. Utilizing a deep simulated annealing (SA) generative framework, researchers have developed hundreds of analogs. One lead derivative, designated AT-17, has demonstrated stronger inhibition of voltage-gated sodium (Nav) currents in rat dorsal root ganglion (DRG) and trigeminal neuron (TG) neurons compared to the parent compound. researchgate.net This enhanced potency suggests a superior anesthetic efficacy. Furthermore, AT-17 exhibited selective inhibition of Nav1.7 and Nav1.8 channels over the cardiac Nav1.5 channel, hinting at a potentially enhanced cardiac safety profile. researchgate.net Beyond its anesthetic properties, this analog was also found to reduce inflammation by decreasing mitochondrial reactive oxygen species (ROS) production and inhibiting the assembly of the NLRP3 inflammasome. researchgate.net

The table below summarizes the comparative inhibitory concentrations (IC50) of AT-17 and Articaine on different neuron types, illustrating the enhanced potency of the next-generation analog. researchgate.net

CompoundIC50 in DRG Neurons (µM)IC50 in TG Neurons (µM)
Articaine 71.2434.66
AT-17 31.6023.63

This table presents data on the concentration of each compound required to inhibit 50% of the sodium current in different types of neurons, with lower values indicating higher potency.

Integration of Artificial Intelligence and Machine Learning in this compound Discovery and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing pharmaceutical research, accelerating the discovery and design of new therapeutic molecules. tandfonline.comnih.gov These computational tools can analyze vast datasets to predict molecular properties, identify novel drug targets, and optimize chemical structures for desired biological activities. researchgate.net

Exploration of Novel Biological Targets for this compound Derivatives

While the primary mechanism of action for Articaine is the blockade of voltage-gated sodium channels, research into its derivatives is uncovering novel biological targets. csus.edunih.gov This expansion of known targets could lead to new therapeutic applications beyond local anesthesia.

The investigation of next-generation analogs like AT-17 has revealed interactions with targets associated with inflammation. Specifically, the ability of this derivative to inhibit the NLRP3 inflammasome and reduce mitochondrial ROS production points to a mechanism of action that extends beyond nerve impulse blockage. researchgate.net The NLRP3 inflammasome is a key component of the innate immune system, and its inhibition is a target for treating a variety of inflammatory diseases.

Furthermore, computational repurposing strategies are being employed to identify potential new targets for existing chemical scaffolds. nih.gov By comparing the structural and chemical similarities of Articaine derivatives against large databases of known ligands, researchers can predict interactions with other proteins, such as kinases or G protein-coupled receptors. nih.govsemanticscholar.org This in silico approach can rapidly generate hypotheses for new therapeutic uses that can then be validated through biological testing.

Sustainable Synthesis and Bioproduction Strategies for this compound Compounds

The pharmaceutical industry is increasingly adopting the principles of green chemistry to reduce its environmental impact. mdpi.comnih.gov This involves designing chemical syntheses that are more efficient, use less hazardous substances, and generate minimal waste.

The current synthesis of Articaine hydrochloride involves a multi-step process including amidation and ammoniation reactions. patsnap.comgoogle.com While effective, these methods often use solvents like dichloromethane (B109758) and reagents such as 2-chloropropionyl chloride, which present environmental and handling challenges. patsnap.com Future research is focused on developing greener synthetic routes. This could involve using less toxic solvents, employing catalytic reactions to improve atom economy, or developing continuous flow processes that are more efficient and safer than traditional batch manufacturing. mdpi.com For instance, research into a greener synthesis for the related anesthetic Lidocaine has demonstrated a 25% reduction in reagent costs while maintaining comparable yields, providing a model for similar improvements in Articaine production. csus.edu

Bioproduction, using enzymes or engineered microorganisms to synthesize pharmaceuticals, represents another frontier for sustainable manufacturing. While specific bioproduction routes for Articaine have not been established, this remains a significant long-term goal. The use of biocatalysts could offer highly specific and efficient reaction pathways under mild conditions, drastically reducing the environmental footprint of production.

Cross-Disciplinary Applications of this compound in Materials Science and Plant Tissue Culture Research

The unique properties of Articaine and its derivatives are inspiring research in fields beyond medicine, including materials science and plant biology.

In materials science, Articaine is being investigated for its use in controlled-release drug delivery systems. researchgate.net The goal is to encapsulate the anesthetic within biocompatible materials to provide prolonged, localized pain management. rsc.orgnih.gov Researchers have successfully developed various nanocarriers for Articaine, including:

Poly(ethylene glycol)-poly(ɛ-caprolactone) (PEG-PCL) nanocapsules researchgate.netnih.gov

Alginate/chitosan (AG/CS) nanospheres nih.gov

Poly(lactide-co-glycolide) nanocapsules researchgate.net

These systems are designed to alter the release profile of the drug, potentially extending its duration of action and reducing toxicity. researchgate.netnih.gov For example, PEG-PCL nanocapsules have shown a high encapsulation efficiency (60%) and lower cytotoxicity compared to the free drug. nih.gov

In the realm of plant science, research has shown that local anesthetics can affect fundamental biological processes in plants. Studies on the anesthetic Lidocaine have demonstrated that it can induce programmed cell death, alter membrane ion conductance, and inhibit long-distance electrical signaling in rice (Oryza sativa) cells. tandfonline.comnih.govresearchgate.net Since all living organisms, including plants, possess ion channels, it is plausible that Articaine could exert similar effects. tandfonline.com Future research could explore the use of Articaine in plant tissue culture to modulate cellular processes, such as stress responses or development, potentially offering new tools for plant biotechnology. nih.gov

Q & A

Q. How can contradictions in reported biological activities of Hycanthone mesylate be resolved?

  • Methodology : Apply contradiction analysis frameworks (e.g., TRIZ model) to identify conflicting factors (e.g., assay variability, metabolite interference). Conduct systematic reviews with meta-analysis to quantify heterogeneity across studies. Validate findings using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .
  • Example : If Study A reports antitumor activity while Study B shows no effect, compare cell lines, dosing regimens, and metabolite stability protocols to isolate variables .

Q. How can researchers design experiments to elucidate Hycanthone mesylate’s mechanism of action in complex biological systems?

  • Methodology : Use the PICO framework:
  • Population : Target proteins/pathways (e.g., DNA topoisomerase inhibition).
  • Intervention : Dose-response studies with Hycanthone mesylate.
  • Comparison : Positive/negative controls (e.g., known topoisomerase inhibitors).
  • Outcome : Quantitative metrics (e.g., IC₅₀, apoptosis rates).
  • Employ CRISPR screening or proteomics to identify novel targets .

Q. What statistical approaches are most robust for analyzing dose-response data in Hycanthone mesylate toxicity studies?

  • Methodology : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/LC₅₀ values. Use ANOVA to compare inter-group variability, and bootstrap resampling to estimate confidence intervals. Address outliers through Grubbs’ test or robust regression .

Q. How can reproducibility challenges in Hycanthone mesylate pharmacokinetic studies be mitigated?

  • Methodology : Standardize protocols for in vivo studies (e.g., animal strain, fasting conditions). Use isotope-labeled analogs (e.g., deuterated Hycanthone) for LC-MS/MS quantification. Validate assays via inter-laboratory comparisons and adherence to FDA Bioanalytical Method Validation guidelines .

Contradiction Analysis and Theoretical Frameworks

Q. What strategies reconcile discrepancies in Hycanthone mesylate’s reported stability under varying pH conditions?

  • Methodology : Conduct accelerated stability studies (ICH Q1A guidelines) at pH 1–10. Monitor degradation products via HPLC-MS. Apply principal component analysis (PCA) to identify critical degradation pathways. Compare results with published data to resolve contradictions .

Q. How can the principal contradiction framework guide research on Hycanthone mesylate’s dual role as a therapeutic and carcinogen?

  • Methodology : Identify the principal contradiction (e.g., dose-dependent efficacy vs. toxicity). Use in silico models (e.g., QSAR) to optimize therapeutic index. Prioritize experiments that address dominant factors (e.g., DNA adduct formation at low vs. high doses) .

Data Management and Reporting

Q. What are best practices for documenting Hycanthone mesylate research to ensure transparency and reproducibility?

  • Methodology : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw data (e.g., spectral files, chromatograms) in supplementary materials. Use electronic lab notebooks (ELNs) for real-time data tracking. Reference primary sources exclusively to avoid secondary data biases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.